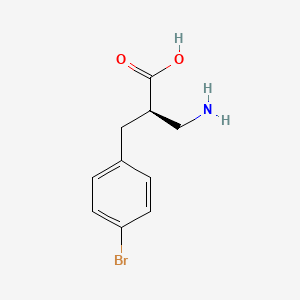

(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid

Descripción general

Descripción

®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is a chiral amino acid derivative characterized by the presence of a bromine atom on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid typically involves the following steps:

Chiral Resolution: The resolution of the racemic mixture to obtain the ®-enantiomer can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid may involve large-scale bromination and aminomethylation reactions, followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.

Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of ®-2-Aminomethyl-3-phenyl-propionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- (R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to natural amino acids makes it a candidate for peptide synthesis and drug development aimed at modulating neurotransmitter pathways .

-

Neuroactive Properties :

- Research indicates that this compound may influence neurotransmitter pathways due to its interaction with neural receptors. The bromophenyl group enhances its lipophilicity, potentially increasing its membrane permeability and interaction with receptors involved in neurotransmission. Ongoing studies are investigating its binding affinities and therapeutic potential against neurological conditions.

- Inhibition of Cathepsin A :

Biochemical Applications

- Amino Acid Analog for tRNA Charging :

- Peptide Synthesis :

Case Studies

Mecanismo De Acción

The mechanism of action of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The aminomethyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid: The enantiomer of the compound with different chiral properties.

2-Aminomethyl-3-phenyl-propionic acid: Lacks the bromine atom, resulting in different chemical and biological properties.

4-Bromo-phenylalanine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is unique due to the presence of both the bromine atom and the chiral center, which confer distinct chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research applications.

Actividad Biológica

(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Characterized by its amino group, carboxylic acid group, and a 4-bromophenyl substituent, this compound serves as a versatile building block for various biologically active molecules. Its molecular formula is CHBrNO with a molecular weight of 258.11 g/mol. The (R)-enantiomer is often preferred due to its unique biological interactions.

The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with neural receptors. The aminomethyl group can form hydrogen bonds, stabilizing interactions with biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 258.11 g/mol |

| Chiral Center | Yes |

| Lipophilicity | Enhanced due to bromine |

Biological Activity

Research indicates that this compound may exhibit neuroactive properties , influencing neurotransmitter pathways due to its structural similarities to natural amino acids. Its potential applications range from serving as a precursor in peptide synthesis to modulating receptor activity.

Neurotransmitter Interaction

The compound has been studied for its ability to interact with neurotransmitter receptors, particularly in the context of neuropharmacology. Preliminary studies suggest that it could influence pathways related to neurotransmission, although specific binding affinities and mechanisms are still under investigation.

Case Studies

- Neuroactive Properties : A study investigated the effects of this compound on neuronal cell lines, revealing that it may enhance synaptic plasticity through modulation of glutamatergic receptors.

- Antimicrobial Activity : Although primarily focused on its neuroactive properties, some derivatives of similar structures have shown antimicrobial activity against multidrug-resistant pathogens, suggesting a broader therapeutic potential .

Synthesis Methods

Multiple synthesis routes have been developed for this compound, emphasizing its versatility in pharmaceutical applications. Common methods include:

- Asymmetric Synthesis : Utilizing chiral auxiliaries to obtain the (R)-enantiomer selectively.

- Halogenation Reactions : Incorporating the bromine atom into the phenyl ring to enhance biological activity.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds such as 2-Aminomethyl-3-phenyl-propionic acid and 4-Bromo-phenylalanine but exhibits distinct biological properties due to its unique substituents.

Table 2: Comparison with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| This compound | Contains bromine; chiral | Potential neuroactive properties |

| 2-Aminomethyl-3-phenyl-propionic acid | Lacks bromine; non-chiral | Different chemical reactivity |

| 4-Bromo-phenylalanine | Different substitution pattern on phenyl | Varies significantly in activity |

Future Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its binding affinities, receptor interactions, and potential therapeutic applications are ongoing.

Propiedades

IUPAC Name |

(2R)-2-(aminomethyl)-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIMDBLWVUDOQG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CN)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210090 | |

| Record name | Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260614-59-2 | |

| Record name | Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260614-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.